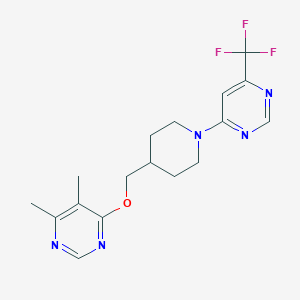

4,5-Dimethyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine

Description

This compound features a pyrimidine core substituted with methyl groups at positions 4 and 5. A methoxy linker connects the pyrimidine to a piperidin-4-yl group, which is further substituted at position 1 with a 6-(trifluoromethyl)pyrimidin-4-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetics .

Properties

IUPAC Name |

4,5-dimethyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5O/c1-11-12(2)21-9-24-16(11)26-8-13-3-5-25(6-4-13)15-7-14(17(18,19)20)22-10-23-15/h7,9-10,13H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZYWHHGJXNPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4,5-Dimethyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is the Muscarinic acetylcholine receptor M1 . This receptor plays a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels.

Mode of Action

While the exact mode of action for this compound is not explicitly mentioned in the search results, it can be inferred from its target. The compound likely interacts with the Muscarinic acetylcholine receptor M1, possibly acting as an agonist or antagonist. This interaction would result in changes to the receptor’s activity, influencing the downstream signaling pathways and ultimately affecting cellular functions.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with the Muscarinic acetylcholine receptor M1. This receptor is involved in several signaling pathways, including the phospholipase C pathway and various potassium channels. By modulating the activity of this receptor, the compound could potentially influence these pathways, leading to downstream effects on cellular functions.

Biological Activity

4,5-Dimethyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Weight: 348.34 g/mol

CAS Number: Not available in the search results.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing bioavailability.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 4,5-Dimethyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine exhibit significant anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation such as:

- Thymidylate Synthase

- Histone Deacetylases (HDAC)

- Topoisomerases

For instance, hybridization of 1,3,4-oxadiazole derivatives with other anticancer pharmacophores has shown promising results in targeting these enzymes effectively .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored through various in vitro studies. It has been reported that piperidine derivatives can exhibit antibacterial activity against a range of pathogens including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These studies often utilize standard assays to evaluate minimum inhibitory concentrations (MIC) against these bacterial strains .

Enzyme Inhibition

Research indicates that the compound may also act as an inhibitor for several enzymes, notably:

- Acetylcholinesterase (AChE) : Important for neurotransmission.

- Urease : Associated with the treatment of urinary tract infections.

Inhibition studies typically involve measuring enzyme activity in the presence of varying concentrations of the compound .

Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of similar pyrimidine derivatives, researchers found that specific structural modifications led to enhanced activity against breast cancer cell lines. The study highlighted a structure–activity relationship (SAR) where the introduction of certain substituents significantly increased cytotoxicity .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 12.5 | Thymidylate Synthase |

| Compound B | 8.3 | HDAC |

| 4,5-Dimethyl Compound | 10.0 | Topoisomerase II |

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various piperidine derivatives against common bacterial strains. The results indicated that compounds with similar structural features to 4,5-Dimethyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine exhibited significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Comparison with Similar Compounds

Key Observations :

- The pyrazin-2-yl analog demonstrates that replacing the trifluoromethyl-pyrimidine with a pyrazine ring reduces steric bulk but may compromise target binding affinity due to loss of the electron-withdrawing trifluoromethyl group.

Functional Group Analysis

- Trifluoromethyl-Pyrimidine: Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

- 4,5-Dimethyl-Pyrimidine Core : Methyl groups may sterically hinder enzymatic degradation, increasing half-life compared to unsubstituted pyrimidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.